molecular formula C16H14F3NO2 B2659762 (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid CAS No. 1869464-78-7

(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B2659762
CAS No.: 1869464-78-7
M. Wt: 309.288
InChI Key: JKPHVXSURQNOOJ-UHFFFAOYSA-N
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Description

(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid is a fluorinated phenylacetic acid derivative characterized by a benzylamino group at the α-position and a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and drug development, particularly for targeting enzymes or receptors sensitive to fluorine-containing motifs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c17-16(18,19)13-9-5-4-8-12(13)14(15(21)22)20-10-11-6-2-1-3-7-11/h1-9,14,20H,10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPHVXSURQNOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid typically involves the reaction of benzylamine with 2-(trifluoromethyl)phenylacetic acid under controlled conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzylamine and the carboxylic acid group of 2-(trifluoromethyl)phenylacetic acid. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and real-time monitoring systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a subject of interest in drug development:

  • Anti-Cancer Activity : Studies have shown that related compounds can inhibit the proliferation of cancer cells. For instance, derivatives of this compound have demonstrated cytotoxic effects against breast cancer cells by inducing reactive oxygen species (ROS), leading to oxidative stress and cell death .
  • Neurokinin-1 Receptor Antagonism : The compound has been investigated for its ability to block neurokinin-1 receptors, which are involved in pain and inflammatory responses. This suggests potential applications in pain management and anti-inflammatory therapies.

Anti-Cancer Activity

A notable study explored the effects of (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid on cancer cell lines. The findings indicated that the compound could effectively inhibit cell growth through mechanisms involving apoptosis induction and cell cycle arrest. The study highlighted the importance of structure-activity relationship (SAR) analysis in optimizing the compound's activity against specific cancer types.

Compound ModificationEffect on Activity
Trifluoromethyl substitutionIncreased lipophilicity
Benzylamino groupEnhanced receptor binding
Aromatic ring modificationsAltered cytotoxicity profile

Neurokinin-1 Receptor Antagonism

Another research effort focused on the antagonistic properties of related compounds at neurokinin-1 receptors. This study provided insights into how structural modifications could enhance the selectivity and potency of these compounds as therapeutic agents for pain relief.

Toxicity Profile

The compound has been characterized for its toxicity, revealing that it is harmful if swallowed and can cause skin irritation. These safety profiles are crucial for assessing the therapeutic potential and guiding further development .

Mechanism of Action

The mechanism of action of (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Positional Isomers

2.1.1. (Benzylamino)[4-(trifluoromethyl)phenyl]acetic Acid (CAS 1251922-78-7)

  • Structure : Trifluoromethyl group at the para position of the phenyl ring.
  • Molecular Formula: C₁₆H₁₄F₃NO₂ (identical to the target compound).
  • Properties: Predicted pKa: 1.50 (indicative of stronger acidity than non-fluorinated analogs) . Density: 1.304 g/cm³; Boiling Point: ~400.8°C .

Functional Group Variations

2.2.1. [4-Amino-3-fluoro-2-(trifluoromethyl)phenyl]acetic Acid (CAS 1260840-60-5)

  • Structure: Amino (-NH₂) and fluorine substituents on the phenyl ring.
  • Molecular Formula: C₉H₇F₄NO₂.
  • Properties: Enhanced polarity due to the amino group, improving aqueous solubility but reducing membrane permeability . Potential for hydrogen bonding via -NH₂, contrasting with the benzylamino group’s hydrophobic interactions in the target compound .

2-(Trifluoromethyl)phenylacetic Acid (OTF-BOA)

  • Structure: Lacks the benzylamino group; simpler phenylacetic acid backbone.
  • Molecular Formula : C₉H₇F₃O₂.
  • Properties: Lower molecular weight (204.14 g/mol vs. 309.29 g/mol) and higher solubility in organic solvents . Reduced bioavailability due to absence of the amino group, limiting therapeutic applications .

Pharmacologically Active Analogs

2.3.1. GW0742 ([4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic Acid)

  • Structure: Thiazolylmethylthio and phenoxy acetic acid moieties.
  • Molecular Formula: C₂₁H₁₈F₄NO₃S.
  • Applications : PPARδ agonist with anti-inflammatory properties .
  • Contrast: The thiazole ring in GW0742 introduces rigidity and metabolic stability, whereas the benzylamino group in the target compound may offer conformational flexibility for target engagement .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 4-CF₃ Isomer OTF-BOA GW0742
Molecular Weight (g/mol) 309.29 309.29 204.14 421.42
pKa (Predicted) ~1.50 ~1.50 ~2.8 ~3.2
LogP (Lipophilicity) 3.1 3.0 2.5 4.8
Solubility (Aqueous) Low Low Moderate Very Low
Bioavailability Moderate Moderate Low High

Key Observations :

  • The benzylamino group in the target compound increases lipophilicity (LogP ~3.1) compared to OTF-BOA (LogP ~2.5), favoring membrane penetration but requiring formulation optimization for solubility .
  • GW0742’s high LogP (4.8) correlates with prolonged half-life but poses challenges for renal clearance .

Biological Activity

(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid, also known by its CAS number 1869464-78-7, is a compound that has garnered interest for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound features a benzylamino group attached to a phenylacetic acid backbone with a trifluoromethyl substituent. Its chemical structure can be represented as follows:

C15H14F3NO2\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}\text{O}_2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.
  • Analgesic Activity : There is evidence indicating that this compound may have analgesic properties, similar to those observed in other compounds within its chemical class.

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors involved in pain and inflammation pathways, potentially inhibiting the activity of pro-inflammatory cytokines.
  • Enzyme Inhibition : It may inhibit specific enzymes that play a role in the inflammatory response, thereby reducing inflammation and pain.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the efficacy and safety of this compound. Below is a summary of key findings from these studies.

StudyObjectiveMethodologyResults
Study 1Evaluate anti-inflammatory effectsIn vitro assays on human cell linesSignificant reduction in IL-6 and TNF-alpha levels
Study 2Assess antimicrobial activityDisk diffusion method against E. coli and S. aureusInhibition zones observed, indicating effectiveness
Study 3Investigate analgesic propertiesIn vivo pain models in rodentsReduced pain response compared to control group

Detailed Research Findings

  • Anti-inflammatory Effects : In vitro studies demonstrated that treatment with this compound led to a marked decrease in inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) .
  • Antimicrobial Activity : The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria in disk diffusion assays, suggesting its potential as an antimicrobial agent .
  • Analgesic Activity : In animal models, the compound showed a notable reduction in pain responses, comparable to established analgesics, indicating its potential application in pain management therapies .

Q & A

Q. What synthetic strategies are optimal for preparing (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed. For example, bromoacetic acid tert-butyl ester can react with intermediates like 4aR-hydroxy derivatives under coupling conditions (e.g., carbodiimide-mediated amidation) to form the target compound. LCMS and HPLC are critical for monitoring reaction progress, with retention times (e.g., 1.23 minutes under SQD-FA05 conditions) and mass signatures (e.g., m/z 757 [M+H]⁺) serving as validation metrics . Solvent choice (e.g., DMF or THF) and temperature control (25–60°C) are key variables for optimizing yields.

Q. How can purity and structural integrity be validated for this compound?

Use orthogonal analytical methods:

  • HPLC : Retention time consistency under standardized gradients (e.g., 1.23 minutes for related intermediates) .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 222.14 for trifluoromethylphenylacetic acid analogs) and rule out byproducts .
  • NMR : Resolve signals for benzylamino and trifluoromethyl groups (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.5–4.0 ppm for acetic acid backbone) .

Q. What are the stability and storage requirements for this compound?

Store under inert gas (argon/nitrogen) at –20°C in sealed containers. Avoid prolonged exposure to moisture, as the trifluoromethyl group may hydrolyze under acidic/basic conditions. Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) can identify decomposition pathways .

Advanced Research Questions

Q. How can computational modeling predict binding interactions of this compound with biological targets?

Apply the Glide XP docking protocol to assess hydrophobic enclosure and hydrogen-bonding patterns. For example, the trifluoromethyl group may engage in halogen bonding with aromatic residues (e.g., Phe, Tyr), while the benzylamino moiety could form π-π stacking. WaterMap analysis within the Glide framework helps evaluate desolvation penalties, with RMSD < 2.0 kcal/mol indicating reliable affinity predictions .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or LCMS adducts)?

  • NMR Artifacts : Use 2D experiments (COSY, HSQC) to distinguish between diastereomers or rotamers. For example, splitting in aromatic regions may arise from restricted rotation around the benzylamino bond .
  • LCMS Adducts : Sodium/potassium adducts (m/z +22/+38) are common; use ammonium acetate in mobile phases to suppress ionization artifacts .

Q. What strategies improve solubility for in vitro assays without compromising bioactivity?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug Design : Esterify the acetic acid group (e.g., tert-butyl ester) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
  • Salt Formation : Explore sodium or lysine salts to improve aqueous solubility (test pH 6–8 for stability) .

Q. How to assess the impact of trifluoromethyl substitution on metabolic stability?

Perform microsomal incubation (human/rat liver S9 fractions) with LCMS-based metabolite profiling. The trifluoromethyl group is typically resistant to oxidation, but adjacent substituents (e.g., benzylamino) may undergo CYP450-mediated N-dealkylation. Compare half-life (t₁/₂) with non-fluorinated analogs to quantify metabolic shielding effects .

Key Considerations for Experimental Design

  • Stereochemical Purity : Chiral HPLC (e.g., CHIRALPAK IC column) ensures enantiomeric excess >98% for biologically active isomers .
  • Counterion Effects : Trifluoroacetic acid (TFA) in purification may persist as a counterion; neutralize with triethylamine before lyophilization .
  • Toxicity Screening : Assess mitochondrial toxicity (MTT assay) and hERG inhibition (patch-clamp) early to mitigate attrition risks .

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